4-Fluoro-2-methyl-3-nitrobenzoic acid 4-Fluoro-2-methyl-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1079991-68-6
VCID: VC4323021
InChI: InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12)
SMILES: CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O
Molecular Formula: C8H6FNO4
Molecular Weight: 199.137

4-Fluoro-2-methyl-3-nitrobenzoic acid

CAS No.: 1079991-68-6

Cat. No.: VC4323021

Molecular Formula: C8H6FNO4

Molecular Weight: 199.137

* For research use only. Not for human or veterinary use.

4-Fluoro-2-methyl-3-nitrobenzoic acid - 1079991-68-6

Specification

CAS No. 1079991-68-6
Molecular Formula C8H6FNO4
Molecular Weight 199.137
IUPAC Name 4-fluoro-2-methyl-3-nitrobenzoic acid
Standard InChI InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12)
Standard InChI Key MLCPINGKKONVKT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol. Its IUPAC name, 4-fluoro-2-methyl-3-nitrobenzoic acid, reflects the substituent positions on the benzene ring:

  • Fluorine at the para-position relative to the carboxylic acid group.

  • Methyl at the ortho-position.

  • Nitro at the meta-position.

The spatial arrangement of these groups influences its acidity (pKa ≈ 1.8–2.2 for the carboxylic acid) and solubility profile.

Spectroscopic Identification

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 8.27 (m, 1H, aromatic), 8.15 (m, 1H, aromatic), 7.48 (m, 1H, aromatic), 2.50 (s, 3H, CH₃) .

    • ¹³C NMR: δ 168.2 (COOH), 152.1 (C-NO₂), 135.6 (C-F), 130.4–125.2 (aromatic carbons), 21.5 (CH₃).

  • FT-IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂), and 1100 cm⁻¹ (C-F) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Three primary routes have been documented:

Route 1: Nitration of 4-Fluoro-2-Methylbenzoic Acid

  • Reagents: Fuming HNO₃, H₂SO₄ (1:3 ratio).

  • Conditions: 0–5°C, 6 hours.

  • Yield: 72–78%.

Mechanism: Electrophilic aromatic substitution driven by the nitronium ion (NO₂⁺). The methyl group directs nitration to the meta position.

Route 2: Oxidation of 2-Fluoro-3-Nitrotoluene

  • Reagents: CrO₃, H₂SO₄, acetic acid.

  • Conditions: 95°C, 5 hours.

  • Yield: 62.8% .

Side Products: Over-oxidation to quinones (≈8% yield) requires chromatographic purification .

Route 3: Catalytic Oxidation with Mn/Co Acetates

  • Reagents: H₂O₂, Mn(OAc)₂, Co(OAc)₂ in hexanoic acid.

  • Conditions: 60°C, 12 hours.

  • Yield: 87% .

Advantage: Environmentally benign, with minimal heavy metal waste .

Industrial Optimization

ParameterOptimal Value
Reactor TypeContinuous Flow
Temperature90–100°C
Catalyst Loading0.5 mol% Mn/Co
Throughput50 kg/h
Purity>99% (HPLC)

Source: Adapted from

Biological and Pharmaceutical Applications

Antitubercular Activity

Derivatives of this compound inhibit Mycobacterium tuberculosis growth:

DerivativeMIC (μg/mL)Target Strain
2-(3-Fluoro-4-Nitrophenoxy)-N-Phenylacetamide4.0H37Rv (DS)
4-Fluoro-2-Methyl-3-Nitrobenzamide32.0Rifampicin-Resistant

Source:

Mechanism: Disruption of mycolic acid biosynthesis via enoyl-ACP reductase inhibition.

Physicochemical Properties

PropertyValueMethod
Melting Point123–126°CDSC
Density1.52 g/cm³Pycnometry
Solubility (Water)2.1 mg/mL (25°C)Shake-Flask
logP1.8HPLC
pKa2.0 (COOH)Potentiometry

Source:

CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source:

Protective Measures

  • PPE: Nitrile gloves, goggles, respirator (N95).

  • Storage: Inert atmosphere, 2–8°C.

  • Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO₃ .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the nitro and methyl groups to enhance bioavailability.

  • Nanoformulations: Encapsulation in PLGA nanoparticles to improve aqueous solubility (>5 mg/mL target) .

  • Green Chemistry: Developing biocatalytic routes using engineered nitroreductases .

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